molecular formula C20H32N4O2 B7041250 N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide

N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide

Cat. No.: B7041250
M. Wt: 360.5 g/mol
InChI Key: BZMBCBBUCOSIND-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structural components, including a pyridine ring, a piperazine moiety, and an oxane ring

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-5-24(17-7-13-26-20(2,3)15-17)19(25)16-6-8-21-18(14-16)23-11-9-22(4)10-12-23/h6,8,14,17H,5,7,9-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMBCBBUCOSIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOC(C1)(C)C)C(=O)C2=CC(=NC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Carboxamide Core: This can be achieved through the reaction of 4-chloropyridine with ethylamine under controlled conditions to form N-ethylpyridine-4-carboxamide.

    Introduction of the Piperazine Moiety: The next step involves the nucleophilic substitution reaction where 4-methylpiperazine is introduced to the pyridine carboxamide core.

    Attachment of the Oxane Ring: Finally, the oxane ring is attached through a reaction involving 2,2-dimethyloxane and the intermediate compound formed in the previous steps.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and oxane moieties.

    Reduction: Reduction reactions may target the pyridine ring or the carboxamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Pharmacology: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Chemical Manufacturing: It may serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2,2-dimethyloxan-4-yl)-N-methyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide
  • N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-ethylpiperazin-1-yl)pyridine-4-carboxamide

Comparison: Compared to similar compounds, N-(2,2-dimethyloxan-4-yl)-N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide may exhibit unique properties such as higher binding affinity to certain targets or improved stability under specific conditions. These differences can make it more suitable for particular applications in medicinal chemistry or industrial processes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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